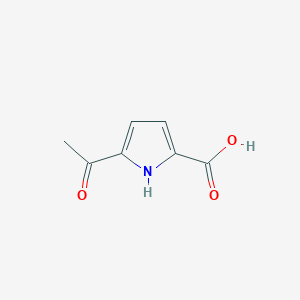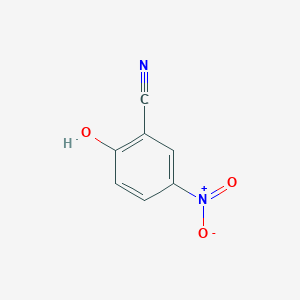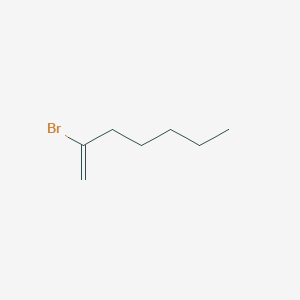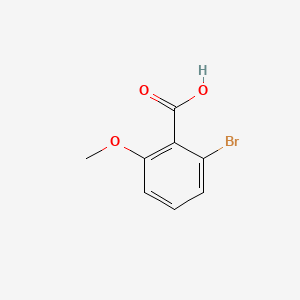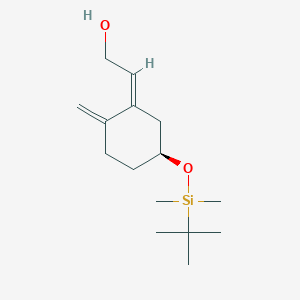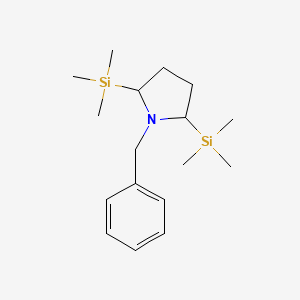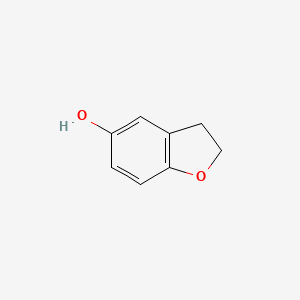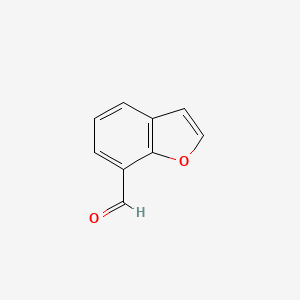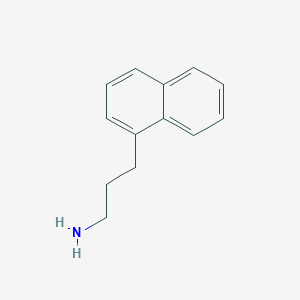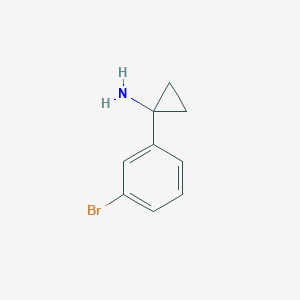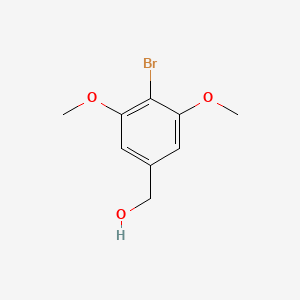
4-溴-3,5-二甲氧基苄醇
概述
描述
4-Bromo-3,5-dimethoxybenzyl alcohol is a chemical compound with the molecular formula C9H11BrO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol involves a stirred solution of (4-bromo-3,5-dimethylphenyl)methylene diacetate in THF. Sodium borohydride is added in water and methanol at 0°C. The mixture is stirred at room temperature for 0.5 h. Water and EtOAc are added to the mixture, which is then extracted with Et2O .Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-dimethoxybenzyl alcohol is characterized by a bromine atom and two methoxy groups attached to a benzene ring, along with a hydroxyl group attached to a methylene group . The compound has a molecular weight of 247.09 g/mol .Physical And Chemical Properties Analysis
4-Bromo-3,5-dimethoxybenzyl alcohol is a solid at room temperature . It has a molecular weight of 247.09 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .科学研究应用
Synthesis of Resveratrol
“4-Bromo-3,5-dimethoxybenzyl alcohol” is an important intermediate in the synthesis of resveratrol . Resveratrol is a potent bioactive polyphenol, also known as trihydroxy stilbene, which has been shown to have beneficial effects against cardiovascular diseases and cancer .
Chemical Research
This compound is often used in chemical research due to its unique structure and properties . Its bromine atom makes it a good candidate for various substitution reactions, while its alcohol group can participate in condensation reactions .
Sonocatalytic Activity
Research has indicated that “4-Bromo-3,5-dimethoxybenzyl alcohol” may have potential applications in sonocatalysis . Sonocatalysis is a process that uses ultrasound to enhance chemical reactions, and the unique properties of this compound could make it a valuable tool in this field .
Biological Properties
The compound has been studied for its biological properties. While the specifics of these studies are not detailed in the search results, it’s clear that the compound’s unique structure and reactivity make it a subject of interest in biological research.
Safety in Scientific Experiments
“4-Bromo-3,5-dimethoxybenzyl alcohol” has been studied for its toxicity and safety in scientific experiments. Understanding the safety profile of this compound is crucial for its use in various applications, from chemical synthesis to biological research.
Analytical Methods
The compound has been studied using various analytical methods. These studies help researchers understand the compound’s properties and behavior, which in turn can inform its use in various applications.
安全和危害
4-Bromo-3,5-dimethoxybenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用机制
Target of Action
It is known to be used as a ligand in coupling reactions .
Mode of Action
The compound interacts with its targets through a free radical reaction . It can participate in both SN1 and SN2 reactions, depending on the nature of the benzylic halides . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Result of Action
It is known to be an efficient coupling partner for the synthesis of certain compounds .
Action Environment
It is recommended to be stored in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
(4-bromo-3,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYICCDYGCBAFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456981 | |
| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethoxybenzyl alcohol | |
CAS RN |
61367-62-2 | |
| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-3,5-dimethoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)

